molecular formula C15H20ClNO3 B3125434 Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 324785-29-7

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B3125434
CAS No.: 324785-29-7
M. Wt: 297.78 g/mol
InChI Key: LXAPPWPHZGKHIP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate (CAS: 324785-29-7) is a pyrrolidine-based compound with a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent, and a 4-chlorophenyl ring at the 3-position of the pyrrolidine scaffold. This molecule is widely used as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules, due to its stability and ease of functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAPPWPHZGKHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the tert-butyl ester group or to convert the 4-chlorophenyl group to a phenyl group.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the tert-butyl ester group may produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate is primarily investigated for its potential therapeutic applications.

Potential Drug Development

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems. Studies suggest that this compound may influence serotonin and norepinephrine pathways, contributing to mood regulation.

Neuroprotective Effects

  • Preliminary studies have shown that derivatives of this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to their ability to inhibit oxidative stress and promote neuronal survival.

Synthesis and Derivative Formation

The synthesis of this compound involves several key steps, often serving as an intermediate in the creation of more complex molecules.

Synthetic Pathways

  • The compound can be synthesized through various methods, including:
    • Reactions involving pyrrolidine derivatives : These reactions typically utilize chlorinated phenyl groups to enhance biological activity.
    • Carboxylation reactions : These are crucial for introducing the carboxylic acid functionality, which is essential for the biological activity of the compound.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate

  • Structural Differences : The 4-chlorophenyl group in the target compound is replaced with a 3-chlorophenylmethyl substituent.
  • Properties: Melting point: 109–111°C (vs. LogP: 3.848 (indicating higher hydrophobicity than the target compound due to the methyl linker) .
  • Applications : Used in drug discovery for its enhanced lipophilicity, which may improve membrane permeability compared to the target compound .

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

  • Structural Differences : Features a trifluoromethyl group and a methyl substituent at the 4-position, with stereochemical specificity (R,S configuration).
  • Properties: Molecular formula: C11H18F3NO3 (vs. C15H20ClNO3 for the target compound). Functional impact: The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it more resistant to enzymatic degradation .
  • Applications : Valued in medicinal chemistry for fluorinated drug candidates targeting CNS disorders .

Piperidine-Based Analogues

tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Structural Differences : Replaces the pyrrolidine ring with a partially unsaturated piperidine (3,6-dihydropyridine) and introduces a 2-(trifluoromethyl)phenyl group.
  • Properties :
    • Molecular weight: 327.35 g/mol (vs. 309.78 g/mol for the target compound).
    • Reactivity: The dihydropyridine ring enables conjugation and redox activity, unlike the saturated pyrrolidine in the target compound .
  • Applications : Used in synthesizing kinase inhibitors due to its planar, conjugated system .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

  • Structural Differences : Incorporates a methoxycarbonylphenyl group and a dihydropyridine core.
  • Applications : Serves as a precursor for ester-functionalized bioactive molecules .

Functional Group and Reactivity Analysis

Compound Key Functional Groups Reactivity Profile
Target Compound Boc, hydroxyl, 4-chlorophenyl Hydroxyl enables hydrogen bonding; Boc group facilitates deprotection for further coupling .
3-Chlorophenylmethyl analogue Boc, hydroxyl, 3-chlorophenylmethyl Methyl linker increases steric bulk, reducing nucleophilic attack susceptibility .
Trifluoromethyl derivative Boc, hydroxyl, trifluoromethyl, methyl Fluorine atoms enhance thermal stability and alter pKa of adjacent hydroxyl .
Dihydropyridine analogue Boc, dihydropyridine, trifluoromethyl Conjugated dihydropyridine participates in cycloaddition reactions .

Q & A

Q. Key Considerations :

  • Reaction Monitoring : Use TLC and 1H NMR^{1}\text{H NMR} to track intermediate formation.
  • Yield Optimization : Adjust stoichiometry of Boc₂O (1.2–1.5 equiv) and reaction time (4–6 hr) to minimize side products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Confirm regiochemistry of the 4-chlorophenyl and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 7.2–7.4 ppm .
  • IR Spectroscopy : Detect the carbonyl stretch of the Boc group (~1680–1720 cm1^{-1}) and hydroxyl O–H stretch (~3200–3600 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ expected at m/z 326.1294 for C15_{15}H21_{21}ClNO3_3) .

Q. Emergency Response :

  • Eye Exposure : Rinse with water for 15 min; seek medical attention if irritation persists .
  • Inhalation : Move to fresh air; monitor for respiratory distress .

Advanced: How to optimize reaction yields in scale-up syntheses?

Methodological Answer:

Continuous Flow Reactors : Improve mixing and heat transfer for Boc protection steps, reducing reaction time by 30% compared to batch methods .

Catalyst Loading : Reduce DMAP from 10 mol% to 5 mol% in esterification steps without compromising yield .

Purification : Use flash chromatography (hexane:EtOAc 3:1) or recrystallization (EtOH/H2_2O) to isolate high-purity product (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

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